4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic Acid
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Overview
Description
4,6-Dimethoxy-5-methyl-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse and depend on the specific context within which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted aniline.
Cyclization: The aniline undergoes cyclization to form the indole core.
Functionalization: The indole core is then functionalized with methoxy and methyl groups at the desired positions.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4,6-Dimethoxy-5-methyl-1H-indole-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4,5-Dimethoxy-1H-indole-2-carboxylic Acid: Similar structure but with different substitution pattern.
5,6-Dimethoxyindole-2-carboxylic Acid: Another indole derivative with methoxy groups at different positions.
Uniqueness: 4,6-Dimethoxy-5-methyl-1H-indole-2-carboxylic Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,6-dimethoxy-5-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-6-10(16-2)5-8-7(11(6)17-3)4-9(13-8)12(14)15/h4-5,13H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMWPLTDLVNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C=C(N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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